N-Desmethyl N-Ethyl Doxepin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

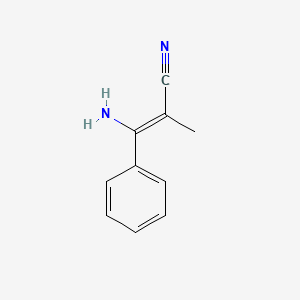

N-Desmethyl N-Ethyl Doxepin is a compound with the molecular formula C20H23NO . It is related to Doxepin, a medication used in the treatment of major depressive disorder, anxiety, insomnia, and skin pruritus . The compound is being developed using various organic synthesis and analytical techniques .

Synthesis Analysis

The synthesis of N-Desmethyl N-Ethyl Doxepin involves various organic synthesis and analytical techniques . A highly sensitive LC–MS/MS method has been developed for the simultaneous determination of doxepin (Dox) and its pharmacologically active metabolite, nordoxepin (NDox) in human plasma .Molecular Structure Analysis

The molecular structure of N-Desmethyl N-Ethyl Doxepin is characterized by a molecular weight of 296.4 g/mol . The IUPAC name is (3 Z )-3- (6 H -benzo [c] 1benzoxepin-11-ylidene)- N -ethyl- N - (trideuteriomethyl)propan-1-amine .Chemical Reactions Analysis

N-Desmethyl N-Ethyl Doxepin undergoes metabolic reactions that occur at alkylamino moieties. N-dealkylation of N, N-dialkylamino moieties has been associated with retaining, attenuation, or loss of pharmacologic activities of metabolites compared to their parent drugs .Physical And Chemical Properties Analysis

The physical and chemical properties of N-Desmethyl N-Ethyl Doxepin include a molecular weight of 296.4 g/mol, XLogP3 of 4.7, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 2, and Rotatable Bond Count of 4 .作用機序

The mechanism of action of N-Desmethyl N-Ethyl Doxepin is likely similar to that of Doxepin, which works by increasing the concentration of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) in the brain. This action prolongs the availability of the neurotransmitters within the synaptic cleft and enhances their neurotransmission by preventing their reuptake back into the presynaptic terminal .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of N-Desmethyl N-Ethyl Doxepin involves the reduction of Doxepin to N-Desmethyl Doxepin, followed by alkylation of the amine group to obtain N-Desmethyl N-Ethyl Doxepin.", "Starting Materials": ["Doxepin", "Ethyl bromide", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Water"], "Reaction": [ "Step 1: Doxepin is dissolved in methanol and reacted with sodium borohydride to obtain N-Desmethyl Doxepin.", "Step 2: N-Desmethyl Doxepin is dissolved in diethyl ether and reacted with ethyl bromide in the presence of sodium hydroxide to obtain N-Desmethyl N-Ethyl Doxepin.", "Step 3: The product is washed with water and dried to obtain the final compound." ] } | |

CAS番号 |

70805-90-2 |

分子式 |

C₂₀H₂₃NO |

分子量 |

293.4 |

同義語 |

3-(Dibenz[b,e]oxepin-11(6H)-ylidene)-N-ethyl-N-methyl-1-propanamine; Dibenz[b,e]oxepin 1-Propanamine Deriv. |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R)-N-[(Z)-3-chloroprop-2-enyl]-2,3-dihydro-1H-inden-1-amine](/img/structure/B1145344.png)

![8-Chloro-5-isopropyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B1145354.png)